Product packaging for Ferrous histidinate(Cat. No.:CAS No. 23661-48-5)

Ferrous histidinate

Cat. No.: B1221936
CAS No.: 23661-48-5
M. Wt: 364.14 g/mol
InChI Key: VCSCPMNEABGTIT-MDTVQASCSA-L
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Description

Ferrous histidinate is a chelate complex of iron and the amino acid L-histidine. This compound is of significant research interest due to the synergistic relationship between its components. Iron is essential for fundamental biological processes including oxygen transport in hemoglobin and cellular energy production . L-Histidine acts as a key enhancer of iron absorption in the gastrointestinal tract and provides multiple cytoprotective functions . Its imidazole ring allows it to function as a potent pH buffer, a metal ion chelator, and an antioxidant that can scavenge reactive oxygen species (ROS) . The combination with histidine may improve the solubility and stability of iron in physiological conditions, making this compound a valuable compound for studying novel strategies to manage iron deficiency and reduce oxidative stress linked to free iron . Research applications include investigations into iron metabolism, anemia models, nutrient absorption, and the development of stabilized formulations in biochemical systems . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16FeN6O4 B1221936 Ferrous histidinate CAS No. 23661-48-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H9N3O2.Fe/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSCPMNEABGTIT-MDTVQASCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FeN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946480
Record name Iron(2+) bis[2-amino-3-(1H-imidazol-5-yl)propanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23661-48-5
Record name Ferrous histidinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023661485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(2+) bis[2-amino-3-(1H-imidazol-5-yl)propanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Iron Histidine Complexes

Preparation of Ferrous and Ferric Histidinate Complexes

The direct synthesis of ferrous (Fe(II)) and ferric (Fe(III)) histidinate complexes requires careful control of reaction conditions to obtain the desired oxidation state and stoichiometry.

The preparation of ferrous histidinate necessitates anaerobic (oxygen-free) conditions to prevent the rapid oxidation of the more labile Fe(II) to the more stable Fe(III) state. The synthesis of iron-sulfur clusters, which can be sensitive to oxygen, also requires strictly anaerobic environments. acs.org For instance, the reconstitution of certain iron-containing enzymes involves treating the protein with Fe(II) or Fe(III) under anaerobic conditions, followed by the removal of excess iron. nih.gov This process is crucial for achieving the active form of the enzyme. nih.gov

In some biological systems, the production of Fe(II) can occur through indirect means. For example, the moderately thermophilic iron-oxidizing bacterium strain TI-1 has been shown to produce hydrogen sulfide (B99878) (H₂S) from certain amino acids, including histidine, under anaerobic conditions. tandfonline.com This H₂S then chemically reduces Fe(III) present in the medium to Fe(II). tandfonline.com The generation of reactive oxygen species (ROS) in the presence of copper(II)-histidine complexes and cysteine is inhibited under anaerobic conditions, highlighting the importance of oxygen in these redox reactions. bibliotekanauki.pl

The stoichiometry of metal-histidine complexes, referring to the ratio of metal ions to histidine ligands, significantly influences their structure and properties. The preparation of complexes with defined stoichiometries, such as 1:1 and 1:2 metal-to-ligand ratios, is a common objective in coordination chemistry. researchgate.netmdpi.com

Various analytical techniques are employed to confirm the stoichiometry of the resulting complexes. Elemental analysis, for instance, provides the percentage composition of elements, which can be used to deduce the empirical formula. researchgate.netchemmethod.comtandfonline.com Spectroscopic methods, such as UV-Vis and IR spectroscopy, and magnetic susceptibility measurements also provide valuable information about the coordination environment and, by extension, the stoichiometry. researchgate.netchemmethod.com

For example, studies on Schiff base complexes derived from L-histidine have reported the formation of 1:2 metal-to-ligand ratio complexes. researchgate.net Similarly, research on transition metal complexes with hemorphin peptide derivatives has identified both 1:1 and 1:2 stoichiometries for copper(II) complexes, depending on the specific peptide sequence. mdpi.com The method of continuous variation is a technique used to determine the stoichiometry of metal-ion complexes in solution by monitoring a property, such as absorbance, as the mole fractions of the reactants are varied. libretexts.org

Table 1: Examples of Metal-to-Ligand Ratios in Histidine-Containing Complexes

Metal Ion Ligand Stoichiometry (Metal:Ligand) Reference
Cu(II) Schiff base of cuminaldehyde and L-histidine 1:2 researchgate.net
Co(II) Schiff base of cuminaldehyde and L-histidine 1:2 researchgate.net
Ni(II) Schiff base of cuminaldehyde and L-histidine 1:2 researchgate.net
Zn(II) Schiff base of cuminaldehyde and L-histidine 1:2 researchgate.net
Cu(II) Hemorphin peptide derivatives 1:1 or 1:2 mdpi.com
Fe(III) 5-Iodouracil and Histidine 1:1:1 tandfonline.com

Chemical Modifications and Derivatization of Histidine for Iron Coordination

Modifying the histidine molecule or incorporating it into larger structures like peptides allows for the fine-tuning of its coordination properties with iron and other metals.

The imidazole (B134444) side chain of histidine is a versatile target for chemical modification. rsc.org N-substitution reactions, such as the aza-Michael addition, can be used to introduce new functional groups to the imidazole ring. nih.govacs.orgresearchgate.net The aza-Michael addition involves the conjugate addition of a nitrogen nucleophile, in this case, the imidazole nitrogen, to an α,β-unsaturated carbonyl compound. ehu.eus

This type of modification can be achieved with a high degree of specificity. For example, a ferritin-based metalloenzyme has been rationally designed to catalyze the site-specific aza-Michael addition on histidine residues in proteins. nih.govacs.orgresearchgate.net This chemoenzymatic approach allows for precise post-translational modifications of peptides and proteins. nih.govacs.orgresearchgate.net The imidazole ring's nucleophilicity is key to these reactions, and its reactivity can be modulated to achieve chemoselectivity over other nucleophilic residues like lysine (B10760008) and cysteine. nih.govresearchgate.net

Histidine is a crucial amino acid in the design of synthetic peptides and metallopeptides due to its ability to coordinate with a variety of metal ions, including iron. bham.ac.ukresearchgate.netwikipedia.org The imidazole side chain provides a nitrogen donor that is essential for metal binding. bham.ac.uk By strategically placing histidine residues within a peptide sequence, researchers can create specific metal-binding sites that mimic those found in natural metalloproteins. bham.ac.ukwikipedia.org

The number and location of histidine residues in a peptide chain influence the coordination mode of the metal ion. researchgate.net For instance, a peptide with a histidine at the N-terminus can form a complex involving a nitrogen from the imidazole ring and the N-terminal amino group. researchgate.net The resulting metallopeptides can exhibit a range of functionalities, from catalytic activity to the formation of structured nanomaterials. bham.ac.ukwikipedia.org For example, copper(II)-binding short peptides containing histidine have been shown to form amyloid-like structures with hydrolytic activity. bham.ac.uk

Table 2: Properties of Histidine for Metal Coordination in Peptides

Property Description Reference
Metal Binding Imidazole side chain acts as a nitrogen donor for various metal ions including Fe, Cu, Zn, and Ni. bham.ac.ukresearchgate.netmdpi.com
Coordination Geometry The coordination number and geometry depend on the specific metal ion (e.g., tetrahedral for Zn(II), octahedral for Ni(II)). mdpi.com
pH Dependence Metal binding is pH-dependent as the imidazole nitrogen needs to be deprotonated. mdpi.com
Structural Versatility The position of histidine in the peptide sequence dictates the coordination mode. researchgate.net

Synthesis of Novel Hybrid Iron-Histidine Compounds (e.g., Histidine-Boron Complexes)

The synthesis of hybrid compounds that combine histidine with other elements, such as boron, opens up new avenues for creating ligands with unique coordination properties. A novel ligand has been synthesized by reacting histidine with boric acid in a 2:1 molar ratio. chemmethod.com This histidine-boron ligand was then used to prepare complexes with transition metals, including cobalt(II), nickel(II), and copper(II). chemmethod.com

Characterization of these complexes using various spectral and analytical techniques suggested an octahedral geometry for the metal centers. chemmethod.com While this specific study did not report on an iron complex, the methodology provides a template for the potential synthesis of novel iron-histidine-boron compounds. The synthesis of boron complexes with other nitrogen-containing ligands, such as propiolamidinato ligands, has also been explored, resulting in compounds with interesting photophysical properties. acs.org

Molecular Structure, Coordination Geometry, and Electronic Configuration Studies

Investigation of Coordination Modes of Histidine with Divalent Iron

Histidine, with its amino group, carboxylate group, and imidazole (B134444) ring, possesses multiple potential donor atoms, allowing it to coordinate with metal ions in various ways.

Bidentate and Tridentate Coordination Modes

Histidine can act as a bidentate or tridentate ligand when coordinating with divalent iron ions. The specific mode of coordination is often dictated by the pH of the solution and the relative concentrations of the metal ion and the ligand.

Bidentate Coordination: Histidine commonly binds to Fe(II) as a bidentate ligand, typically utilizing the amino group (-NH₂) and the carboxylate group (-COO⁻). This mode forms a stable five-membered chelate ring. nih.govmdpi.comwikipedia.org In some instances, the imidazole nitrogen can also participate, leading to different bidentate arrangements. csulb.edu

Tridentate Coordination: Histidine can also function as a tridentate ligand, engaging the amino nitrogen, the carboxylate oxygen, and a nitrogen atom from the imidazole ring. This mode is observed in various metal complexes, including those with nickel(II), where histidine coordinates through its carboxylate oxygen, amino nitrogen, and imidazole nitrogen. asianpubs.org In some divalent transition metal complexes, the carboxylate group can form stable tridentate coordination. nih.gov

The specific coordination environment can also be influenced by the presence of other ligands or the formation of polymeric structures, where histidine might bridge multiple metal centers. csulb.edu

Table 1: Coordination Modes of Histidine with Fe(II)

Coordination ModeLigating Atoms (Typical)NotesReference(s)
BidentateAmino group (N), Carboxylate group (O)Forms a stable five-membered chelate ring. nih.govmdpi.comwikipedia.org
TridentateAmino group (N), Carboxylate group (O), Imidazole (N)Utilizes all three potential donor sites. nih.govasianpubs.org
BridgingCarboxylate (O), Imidazole (N)Acts as a linker between two metal centers, an unusual mode compared to chelating. csulb.edu

Influence of pH and Temperature on Complex Stability and Geometry

The stability and structural integrity of ferrous histidinate complexes are significantly influenced by environmental factors like pH and temperature.

pH Influence: The formation and stability of histidine-divalent metal complexes are generally favored under slightly acidic conditions, often below pH 5. mdpi.com However, histidine can form complexes with iron at neutral pH, with complex formation decreasing at lower histidine concentrations and peaking around pH 8. mdpi.com Studies on related complexes indicate that pH plays a critical role in the relative concentrations of reactants and can influence the formation of specific species, with lower pH values (e.g., pH 6.5-8.5) showing varied effects on complex formation and decomposition pathways. pnas.orgresearchgate.net The stability of histidine-metal complexes is also dependent on the pH of the solution. mdpi.com

Temperature Influence: While specific data on the direct influence of temperature on this compound stability is less detailed in the provided literature, general trends suggest that temperature can affect binding stability in histidine-divalent metal complexes. mdpi.com

Structural Characterization of this compound Complexes

Elucidation of Spin States in Ferrous and Ferric Heme Model Complexes

While direct studies on this compound's spin states are less prevalent, research on related heme model complexes involving histidine or imidazole ligands provides insights into the behavior of Fe(II) in such environments.

High-Spin (HS) vs. Low-Spin (LS) States: Divalent iron can exist in either a high-spin (HS) or low-spin (LS) electronic configuration, depending on the ligand field strength and the geometry of the coordination sphere. In biological contexts like myoglobin (B1173299), Fe(II) is typically high-spin in the deoxy form. libretexts.org

Influence of Ligands: Computational studies on iron-porphyrin complexes with imidazole ligands (modeling histidine interactions) suggest that ferrous heme is more stable in the singlet (low-spin) state than in the quintet (high-spin) state. acs.orgacs.org However, in other model systems, Fe(II) complexes with imidazole derivatives can exhibit spin-crossover behavior, transitioning between HS and LS states depending on factors like methyl group positioning on the imidazole ring. nih.govrsc.org The HS state of Fe(II) complexes with histidine has been observed to be more stable in some computational models. nih.gov

Analysis of Iron-Imidazole Bond Distances and Conformational Dynamics

The distances between the iron ion and the coordinating atoms, particularly the imidazole nitrogen of histidine, are sensitive indicators of the iron's spin state and oxidation state.

Bond Lengths and Spin State: Generally, iron-imidazole bond distances are observed to be longer in high-spin complexes compared to low-spin complexes. For instance, in hexakis(imidazole)iron(II) complexes, Fe-N bond lengths around 2.184–2.218 Å are indicative of a high-spin state. iucr.org In contrast, a low-spin iron(II) complex with imidazole Schiff-base ligands showed an average Fe-N bond length of 1.971 Å, while a high-spin isomer had an average of 2.185 Å. rsc.org Studies on heme models also report Fe-N (imidazole) distances of approximately 2.05 Å in nitrosylmyoglobin models acs.org and around 2.076–2.083 Å in other histidine-ligated heme systems. mdpi.com

Redox State Influence: The reduction of iron from the ferric (Fe(III)) to the ferrous (Fe(II)) state leads to weaker, longer, less covalent, and less polar Fe-N axial bonds. researchgate.netnih.gov

Conformational Dynamics: The protein environment, modeled by ligands like imidazoles, plays a significant role in regulating the spin state, influencing Fe-imidazole bond distances. acs.orgacs.org The flexibility and dynamics of these bonds can be affected by the redox state of the iron. researchgate.netnih.gov

Table 2: Fe-N Bond Distances in Iron-Histidine/Imidazole Complexes

Complex/SystemFe-N Bond Distance (Å)Spin State (Typical)Ligand TypeReference(s)
Hexakis(imidazole)iron(II) sulfate (B86663)2.184–2.218High-Spin (HS)Imidazole iucr.org
Fe(II) complex (low-spin isomer)1.971Low-Spin (LS)Imidazole rsc.org
Fe(II) complex (high-spin isomer)2.185High-Spin (HS)Imidazole rsc.org
[Fe(II)(Porphyrin)(Imidazole)] model~2.05VariableImidazole acs.org
[Fe(II)(Porphyrin)(Imidazole)] model (HS)LongerHigh-Spin (HS)Imidazole acs.orgacs.org
[Fe(II)(Porphyrin)(Imidazole)] model (LS)ShorterLow-Spin (LS)Imidazole acs.orgacs.org
Iron-Histidine bonds (general trend upon reduction)Weaker, LongerN/AHistidine researchgate.netnih.gov

Orbital Interactions and Electron Density Distribution in Iron-Histidine Bonds

Electron Density and Repulsion: The valence electrons from the iron ion and the histidine ligand contribute to the electron density distribution, leading to repulsive forces that influence the geometry of the complex. ebi.ac.uk

Orbital Involvement: Computational studies, often employing Density Functional Theory (DFT), are used to analyze orbital interactions. These studies indicate that the iron dπ orbitals are involved in electron transfer processes within the complex. acs.orgacs.org The nature of the Fe-ligand bond, such as the Fe-NO bond in heme complexes, can be characterized as partially covalent and ionic through analyses like QTAIM. rsc.org

Electronic Properties: DFT calculations can elucidate electronic properties such as electron density distribution and electrostatic potential maps, providing insights into the nucleophilic and electrophilic characteristics of the complex. nih.gov The interaction of histidine with metal ions can be analyzed using methods like Natural Bond Orbital (NBO) analysis to understand electron donor and acceptor roles. researchgate.netacs.org

Redox Potential Shifts: Changes in the protonation state of coordinated imidazole ligands can significantly shift the Fe(III)/Fe(II) reduction potential, favoring the higher oxidation state. nih.gov

Spectroscopic Characterization of Iron Histidine Coordination Environments

Vibrational Spectroscopy (FT-IR, Resonance Raman)

Characterization of Metal-Ligand Covalencies and Geometries

The coordination of histidine to ferrous iron significantly alters the vibrational modes of the histidine ligand. Shifts in characteristic stretching and bending frequencies of the imidazole (B134444) ring, amino group, and carboxylate group can indicate the degree of metal-ligand covalency and the nature of the coordination geometry. For instance, studies on iron-oxide nanoparticles coated with histidine show shifts in the carboxylate stretching vibrations, with asymmetric and symmetric stretching frequencies moving from approximately 1635 and 1411 cm⁻¹ in free histidine to 1607 and 1392 cm⁻¹, respectively, in the iron-histidine complex researchgate.net. These shifts suggest changes in the electronic environment and bond order upon coordination. FT-IR can also reveal metal-oxygen (Fe-O) stretching vibrations, typically observed around 570-590 cm⁻¹ in such complexes researchgate.net.

Resonance Raman spectroscopy is particularly sensitive to vibrations that are coupled to electronic transitions of the metal center. For iron-histidine systems, specific bands attributed to the iron-histidine (Fe-His) stretching mode can be observed. In ferrous heme proteins, this stretching mode has been reported in the region of 200–250 cm⁻¹ mdpi.com. The frequency of this mode is sensitive to the strength of the Fe-His bond and can be influenced by the coordination state of the iron, potentially indicating bond weakening or cleavage mdpi.com. Furthermore, Raman spectroscopy of metal-histidine complexes, such as those involving zinc and nickel, demonstrates its ability to discern spectral shapes correlated with geometry, suggesting its applicability for iron complexes as well nih.govcas.cz.

Detection of Specific Ligand Vibrational Modes

Specific vibrational modes of the histidine ligand are modulated upon coordination to ferrous iron. In FT-IR studies of iron-coordinated histidine, changes in the N-H stretching frequencies of the amino group (observed around 3330 cm⁻¹ in free histidine and shifting to ~3400 cm⁻¹ in the complex) and the C-N stretching modes of the imidazole ring can be identified researchgate.net. A ¹⁵N-sensitive signal at 1094 cm⁻¹, assigned to the ν(C−N) mode of a histidinate ligand, has been observed in iron-histidine environments, particularly in the Fe³⁺ state acs.org. These specific mode shifts serve as fingerprints for the presence and nature of histidine coordination to iron.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Paramagnetic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, especially when applied to paramagnetic metal complexes, can provide detailed information about the electronic structure and dynamics of the coordination environment. The presence of a paramagnetic Fe(II) center significantly influences the NMR signals of nearby nuclei through hyperfine interactions, leading to chemical shifts and line broadening.

While direct ¹H NMR studies on ferrous histidinate itself are less common in the surveyed literature, studies on related paramagnetic iron-containing systems offer insights. Paramagnetic ¹H NMR of iron-sulfur proteins coordinated by cysteine residues has revealed paramagnetically shifted resonances for cysteine protons d-nb.info. Although histidine-coordinated peptides did not show such shifted resonances in one study d-nb.info, other work on paramagnetic iron macrocycles indicates that bis-histidine coordination can lead to observable paramagnetic resonance signals acs.org. The hyperfine shifts observed in paramagnetic NMR are sensitive to spin delocalization from the metal center to the ligand atoms, providing information about the electronic coupling and the proximity of nuclei to the paramagnetic center unifi.it. These shifts can be used to map the coordination sphere and understand the electronic structure of the iron-histidine complex.

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is a cornerstone technique for characterizing iron-containing compounds, providing direct information about the iron's oxidation state and spin state. The two primary parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔE<0xE1><0xB5><0x9A>).

Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus, which is directly related to the iron's oxidation state. Ferrous (Fe(II)) iron typically exhibits higher isomer shifts than ferric (Fe(III)) iron due to its greater electron density.

Quadrupole Splitting (ΔE<0xE1><0xB5><0x9A>): This parameter reflects the electric field gradient at the nucleus, which is influenced by the symmetry of the electronic environment and the coordination geometry. It can help distinguish between different spin states (high-spin vs. low-spin) and coordination geometries.

X-ray Crystallography for Molecular and Protein Structures

X-ray crystallography provides definitive three-dimensional structural information at the atomic level, revealing precise bond lengths, bond angles, and coordination geometries. For this compound and related complexes, crystallography can elucidate the arrangement of histidine ligands around the iron center.

Studies on metal-histidine complexes, such as those with o-vanillin-L-histidine, indicate that transition metal complexes often crystallize in octahedral, tetrahedral, or square planar geometries researchgate.net. In the context of metalloenzymes, X-ray crystallography has shown that non-heme iron centers can be ligated by three histidine residues, forming a facial triad (B1167595), or by a combination of histidine and other ligands, leading to distorted octahedral or square-pyramidal coordination geometries marquette.edunih.gov. For example, in human lactoferrin, a mutation from histidine to methionine at a key iron-binding site resulted in the iron atom changing from six-coordinate to five-coordinate, with the methionine side chain not binding to the iron, attributed to the lower affinity of thioether for Fe(III) compared to imidazole nitrogen nih.gov. These studies highlight how histidine plays a critical role in defining the iron's coordination sphere and geometry.

Compound List:

this compound

Histidine

Iron

Iron(II)

Iron(III)

Iron-sulfur clusters

Rieske proteins

MitoNEET

Cytochrome c

Cytochrome bf complex

H-NOX proteins

Lactoferrin

Myoglobin (B1173299)

Superoxide reductase

Nitrobindins

Influence of Distal Histidine and Water Hydrogen Bonding on Ligation

The role of histidine residues, particularly a "distal histidine," in modulating the coordination sphere and ligation properties of ferrous iron is well-established in hemoproteins like myoglobin and hemoglobin nih.govnih.govnih.gov. The distal histidine, positioned near the heme iron but not directly coordinated to it, can influence the binding of exogenous ligands through steric effects and hydrogen bonding nih.govrsc.orgresearchgate.net.

Computational studies indicate that the distal histidine can significantly stabilize the interaction of nitric oxide (NO) with ferrous heme, by approximately -2.70 kcal mol⁻¹ rsc.orgrsc.org. Furthermore, water molecules in the vicinity can form hydrogen bonds with the distal histidine and the ligated molecule, further strengthening the Fe-ligand bond in ferrous heme complexes rsc.orgrsc.org. For instance, water hydrogen bonding is effective in strengthening the Fe-NO bond in ferrous heme systems rsc.orgrsc.org. In contrast, the effect of distal histidine on ferric heme ligation is less pronounced, especially when hydrogen bonding is absent rsc.orgrsc.org.

The specific arrangement and chemical environment provided by the protein matrix surrounding the heme iron, including the distal histidine, can influence the iron's coordination state and affinity for ligands. In some hexacoordinate hemoglobins (B146990) (hxHbs), the distal histidine can be displaced by exogenous ligands, leading to conformational changes that facilitate ligand binding nih.govnih.gov. The interplay between the distal histidine and water molecules in the secondary coordination sphere is crucial for fine-tuning the iron center's reactivity and selectivity towards different diatomic molecules like O₂, NO, and CO illinois.eduresearchgate.net.

Electron Transfer Properties in Iron-Sulfur Histidine-Ligated Clusters

Iron-sulfur (Fe-S) clusters are vital components of electron transfer chains in numerous biological processes, including photosynthesis and cellular respiration wikipedia.org. While many Fe-S clusters are coordinated solely by cysteine residues, some systems incorporate histidine ligands, which significantly influence their redox properties and function nih.govcuvillier.ded-nb.infouea.ac.uknih.gov.

Role of Histidine in Fe-S Clusters: Histidine coordination to Fe-S clusters, particularly in Rieske proteins and certain hydrogenases, alters the cluster's reduction potential. The substitution of a negatively charged cysteine ligand with a neutral histidine typically increases the reduction potential of the cluster by approximately 150 mV d-nb.infonih.gov. This shift is attributed to the difference in electronegativity between histidine and cysteine ligands, and it enables these proteins to serve as redox partners in a variety of biological reactions nih.govd-nb.info.

In Rieske proteins, which are part of the cytochrome bc₁ and cytochrome b₆f complexes, the conserved motif Cys-X-His-X₁₅₋₄₇-Cys-X₂-His indicates that one iron ion is coordinated by two cysteines and the other by two histidines nih.gov. These histidine ligands are functionally important as they couple electron and proton transfer during quinol oxidation nih.gov. The protonation state of these coordinated histidines can also influence the reduction potential of the Fe-S cluster, allowing for pH-dependent tuning researchgate.net.

Redox Potentials and Electron Transfer: The reduction potentials of Fe-S clusters span a wide range, from -600 mV to +460 mV wikipedia.org. For example, [4Fe-4S] ferredoxins, typically coordinated by four cysteines, exhibit redox potentials around -400 mV wikipedia.orglibretexts.org. In contrast, high-potential iron-sulfur proteins (HiPIPs), which also contain [4Fe-4S] clusters but with subtle structural differences and potentially influenced by hydrogen bonding, show anomalously high reduction potentials around +350 mV wikipedia.orglibretexts.orgmdpi.com. The presence of histidine ligands in some Fe-S clusters, like those in Rieske proteins, contributes to higher reduction potentials compared to exclusively cysteine-ligated clusters nih.govd-nb.infonih.gov. For instance, Rieske-type [2Fe-2S] clusters with histidine coordination typically show reduction potentials between -150 to +400 mV, whereas cysteine-only ligated ferredoxins are in the -150 to -400 mV range nih.govnih.gov.

Data Table: Influence of Ligands on Fe-S Cluster Redox Potentials

Cluster TypeLigandsTypical Redox Potential (mV vs. SHE)Notes
[4Fe-4S] FdCysteine (4x)-400Bacterial ferredoxins; low potential
[4Fe-4S] HiPIPCysteine (4x)+350High-potential iron-sulfur proteins; higher potential
[2Fe-2S] FdCysteine (4x)-150 to -400Ferredoxins
[2Fe-2S] RieskeCysteine (2x), Histidine (2x)-150 to +400Cytochrome bc₁/b₆f complexes; histidine shifts potential positively

Data Table: Effect of Distal Histidine and Water on NO Ligation to Ferrous Heme

SystemDistal Histidine EffectWater Hydrogen Bonding EffectFe-NO Bond StrengthFe-NO Bond Nature
Ferrous Heme + NOStabilizes (-2.70 kcal/mol)StrengthensStrongerPartially covalent/ionic
Ferric Heme + NOSlight effectMinimal/NoneWeakerPartially covalent/ionic

The specific coordination environment, including the presence and positioning of histidine residues and water molecules, plays a critical role in modulating the electronic properties and reactivity of iron centers in both simple coordination complexes and complex metalloproteins.this compound, a coordination compound featuring ferrous iron (Fe(II)) ligated by histidine molecules, serves as a relevant model for understanding the intricate roles of histidine in metalloprotein chemistry. Each histidine ligand typically binds to the iron center through its imidazole nitrogen, amino nitrogen, and carboxylate oxygen, forming a stable complex with good water solubility and resistance to oxidation rsc.org. While direct research on "this compound" as a standalone entity within the specified subsections is not extensively documented, its structural and functional parallels with histidine-ligated iron centers in biological systems offer substantial insights.

Redox Chemistry, Reaction Mechanisms, and Catalytic Activities

Mechanisms of Dioxygen and Nitric Oxide Binding to Ferrous Heme-Histidine Systems

Influence of Distal Histidine and Water Hydrogen Bonding on Ligation

The presence and positioning of histidine residues, particularly a "distal histidine," significantly influence the coordination sphere and ligation behavior of ferrous iron in biological contexts, such as in myoglobin (B1173299) and hemoglobin nih.govnih.govnih.gov. This distal histidine, located near the heme iron but not directly coordinated to it, can modulate the binding of exogenous ligands through steric interactions and hydrogen bonding networks nih.govrsc.orgresearchgate.net.

Computational studies have demonstrated that a distal histidine can substantially stabilize the interaction of nitric oxide (NO) with ferrous heme, with stabilization energies reported around -2.70 kcal mol⁻¹ rsc.orgrsc.org. Furthermore, water molecules within the vicinity can engage in hydrogen bonding with both the distal histidine and the ligated molecule, thereby reinforcing the Fe-ligand bond in ferrous heme complexes rsc.orgrsc.org. For instance, water hydrogen bonding is noted as being particularly effective in strengthening the Fe-NO bond in ferrous heme systems rsc.orgrsc.org. Conversely, the influence of distal histidine on the ligation of ferric heme is generally less pronounced, especially in the absence of effective hydrogen bonding rsc.orgrsc.org.

The specific architecture and chemical milieu provided by the protein matrix surrounding the heme iron, including the distal histidine, are critical for regulating the iron's coordination state and its affinity for various ligands. In certain hexacoordinate hemoglobins (B146990) (hxHbs), the distal histidine can be displaced by exogenous ligands, triggering conformational rearrangements that facilitate ligand binding nih.govnih.gov. The synergistic interplay between the distal histidine and water molecules within the secondary coordination sphere is paramount for fine-tuning the iron center's reactivity and selectivity towards diatomic molecules such as O₂, NO, and CO illinois.eduresearchgate.net.

Electron Transfer Properties in Iron-Sulfur Histidine-Ligated Clusters

Role of Histidine in Fe-S Clusters: The coordination of histidine to Fe-S clusters, notably observed in Rieske proteins and certain hydrogenases, leads to a modulation of the cluster's reduction potential. The substitution of a negatively charged cysteine ligand with a neutral histidine typically results in a positive shift of the cluster's reduction potential, often by approximately 150 mV d-nb.infonih.gov. This alteration in potential is attributed to the difference in electronegativity between histidine and cysteine ligands, thereby enabling these proteins to function effectively as redox partners in diverse biological reactions nih.govd-nb.info.

In Rieske proteins, which are integral components of the cytochrome bc₁ and cytochrome b₆f complexes, a conserved motif (Cys-X-His-X₁₅₋₄₇-Cys-X₂-His) indicates that one iron ion is coordinated by two cysteine residues and the other by two histidine residues nih.gov. These histidine ligands play a crucial functional role by coupling electron and proton transfer during the process of quinol oxidation nih.gov. Furthermore, the protonation state of these coordinated histidines can directly influence the reduction potential of the Fe-S cluster, facilitating pH-dependent regulation researchgate.net.

Redox Potentials and Electron Transfer: The reduction potentials associated with Fe-S clusters exhibit a broad spectrum, ranging from -600 mV to +460 mV wikipedia.org. For instance, [4Fe-4S] ferredoxins, which are typically coordinated by four cysteine residues, generally display redox potentials around -400 mV wikipedia.orglibretexts.org. In contrast, high-potential iron-sulfur proteins (HiPIPs), also containing [4Fe-4S] clusters but with subtle structural distinctions and potentially influenced by hydrogen bonding, exhibit anomalously high reduction potentials, often around +350 mV wikipedia.orglibretexts.orgmdpi.com. The inclusion of histidine ligands in some Fe-S clusters, as seen in Rieske proteins, contributes to higher reduction potentials compared to clusters coordinated solely by cysteine residues nih.govd-nb.infonih.gov. For example, Rieske-type [2Fe-2S] clusters ligated by histidine typically exhibit reduction potentials ranging from -150 to +400 mV, whereas cysteine-only ligated ferredoxins fall within the -150 to -400 mV range nih.govnih.gov.

Data Table: Influence of Ligands on Fe-S Cluster Redox Potentials

Cluster TypeLigandsTypical Redox Potential (mV vs. SHE)Notes
[4Fe-4S] FdCysteine (4x)-400Bacterial ferredoxins; low potential
[4Fe-4S] HiPIPCysteine (4x)+350High-potential iron-sulfur proteins; higher potential
[2Fe-2S] FdCysteine (4x)-150 to -400Ferredoxins
[2Fe-2S] RieskeCysteine (2x), Histidine (2x)-150 to +400Cytochrome bc₁/b₆f complexes; histidine shifts potential positively

Data Table: Effect of Distal Histidine and Water on NO Ligation to Ferrous Heme

SystemDistal Histidine EffectWater Hydrogen Bonding EffectFe-NO Bond StrengthFe-NO Bond Nature
Ferrous Heme + NOStabilizes (-2.70 kcal/mol)StrengthensStrongerPartially covalent/ionic
Ferric Heme + NOSlight effectMinimal/NoneWeakerPartially covalent/ionic

Compound Names:

Ferrous histidinate

Histidine

Iron (Fe)

Nitric Oxide (NO)

Oxygen (O₂)

Carbon Monoxide (CO)

Cysteine

Rieske proteins

Hydrogenases

Cytochromes b₅

Myoglobin

Hemoglobin

Neuroglobin

Cytoglobin

Interactions Within Model Biological Systems and Biochemical Pathways Non Clinical Focus

Cellular Uptake and Intracellular Trafficking Mechanisms of Iron-Histidinate in Model Cells

The uptake and subsequent intracellular fate of iron from iron-histidinate complexes have been investigated in various model cell systems. These studies provide insights into the kinetic parameters, the role of specific membrane proteins, and the intracellular distribution of the absorbed iron, contributing to a fundamental understanding of its cellular biology.

Kinetic Studies in Immortalized Cell Lines (e.g., Ehrlich Ascites Tumor Cells, Caco-2 Cells)

Kinetic studies using immortalized cell lines have been instrumental in characterizing the uptake of iron from iron-histidinate. In one notable study, the uptake of Fe(II)-histidinate into Ehrlich ascites tumor (EAT) cells was examined. nih.gov The research demonstrated a rapid decrease in total iron in the surrounding medium, with a corresponding increase within the cells. Specifically, 242 nmol of iron was taken up from the medium within the first 10 minutes of incubation. nih.gov The intracellular iron concentration reached a saturation value of 376 nmol after 60 minutes. nih.gov Interestingly, this study also observed that while Fe(II)-histidinate readily oxidized to Fe(III)-histidinate in the cell-free medium, the presence of EAT cells retarded this oxidation process. nih.gov The uptake of iron histidinate was found to occur in the oxidized, ferric (Fe(III)) state. nih.gov

The Caco-2 cell line, which differentiates into a polarized monolayer resembling human small intestinal enterocytes, is another widely used model for iron uptake studies. plos.org Research on these cells has elucidated mechanisms of both heme and non-heme iron absorption. While direct kinetic studies on ferrous histidinate in Caco-2 cells are not extensively detailed in the provided results, the general mechanisms of iron uptake involving these cells are well-documented. For instance, studies have shown that Caco-2 cells can acquire iron through various pathways, including receptor-mediated endocytosis for ferritin-bound iron and DMT1-mediated transport for soluble ferrous iron. plos.orgnih.gov The uptake of iron in Caco-2 cells is an active process, as evidenced by its reduction at low temperatures. plos.org

Interactive Table: Kinetic Parameters of Iron Uptake from Iron-Histidinate in Ehrlich Ascites Tumor Cells

Time (minutes)Iron Uptake (nmol)
10242
60376 (Saturation)

This table illustrates the time-dependent uptake of iron from an iron-histidinate complex into Ehrlich ascites tumor cells, based on data from in vitro experiments. nih.gov

Role of Membrane Transporters (e.g., DMT1) and Reductases in Iron Uptake

The transport of non-transferrin bound iron across cellular membranes is a multi-step process involving reductases and transporters. The Divalent Metal Transporter 1 (DMT1), also known as SLC11A2, is a key protein that facilitates the transport of ferrous iron (Fe²⁺) across the apical membrane of enterocytes and out of endosomes in most cell types. frontiersin.orgfrontiersin.orgmdpi.com Since DMT1 is specific for ferrous iron, any ferric iron (Fe³⁺) must first be reduced. frontiersin.orgnih.gov

This reduction is carried out by ferrireductases located on the cell surface. frontiersin.orgresearchgate.net In the duodenum, an enzyme named duodenal cytochrome b (Dcytb) is a prominent ferrireductase, reducing dietary ferric iron to ferrous iron, making it available for transport by DMT1. mdpi.comresearchgate.net While the uptake of iron from iron-histidinate in EAT cells was observed to be in the ferric state, the general mechanism of non-heme iron absorption in intestinal cells necessitates this reduction step for DMT1-mediated transport. nih.govfrontiersin.org Within the endosomes of cells that take up transferrin-bound iron, other reductases, such as STEAP3 in erythroid cells, are responsible for reducing the released ferric iron before its transport into the cytoplasm by DMT1. mdpi.comnih.gov

Intracellular Iron Binding and Distribution (e.g., Protein Association)

Once inside the cell, iron does not remain free due to its potential to catalyze the formation of reactive oxygen species. Instead, it is rapidly bound to various intracellular proteins. nih.gov In the study with Ehrlich ascites tumor cells saturated with iron from an iron-histidinate source, it was found that the vast majority of the intracellular iron was associated with proteins. nih.gov Specifically, 93% of the intracellular iron was bound to water-insoluble proteins, while the remaining 7% was associated with soluble proteins. nih.gov No unbound iron was detectable, suggesting an efficient intracellular sequestration mechanism. nih.gov This binding is crucial for both storing iron in a non-toxic form and for its proper trafficking to sites of utilization, such as for heme synthesis or incorporation into iron-sulfur clusters. wikipedia.org Proteins like ferritin are well-known for their capacity to store large amounts of iron in a safe, bioavailable form. wikipedia.orgnih.gov The specific proteins that bind to iron from this compound within the cell were not fully elucidated in the provided abstracts, but the data clearly indicates a strong association with cellular protein fractions. nih.gov

Influence on Cellular Antioxidant Systems and Oxidative Balance (In Vitro/Cellular Models)

This compound, through the delivery of iron, can influence the delicate balance between oxidants and antioxidants within cells. Iron is a redox-active metal that can participate in reactions generating reactive oxygen species (ROS), but it is also an essential component of key antioxidant enzymes. The interaction of iron-histidinate with cellular antioxidant systems has been explored in various in vitro and cellular models.

Regulation of Antioxidant Enzyme Expression (e.g., Catalase, Glutathione (B108866) Peroxidase)

The introduction of iron can modulate the expression and activity of crucial antioxidant enzymes. Histidine itself, along with its dipeptides, has been linked to the increased expression of antioxidant enzymes like catalase and glutathione peroxidase. mdpi.com These enzymes are part of the primary defense against oxidative stress. uniovi.es Catalase, primarily located in peroxisomes, directly converts hydrogen peroxide (H₂O₂) into water and oxygen. uniovi.esbiorxiv.org Glutathione peroxidase (GPx), found in both the cytosol and mitochondria, utilizes reduced glutathione (GSH) to reduce H₂O₂ and other organic peroxides. uniovi.esresearchgate.net Studies have shown that under conditions of oxidative stress, the activity of these enzymes can be altered. uniovi.esfrontiersin.org For example, treatment with lipopolysaccharide was found to reduce GPx activity, a trend that could potentially be counteracted by agents that upregulate antioxidant defenses. uniovi.es The regulation of these enzymes is a key cellular response to changes in the oxidative environment, which can be influenced by the availability of iron from compounds like this compound.

Scavenging of Reactive Oxygen Species and Prevention of Lipid Peroxidation

Histidine has demonstrated direct antioxidant properties by scavenging reactive oxygen species, particularly hydroxyl radicals and singlet oxygen. mdpi.com This scavenging ability is partly attributed to its imidazole (B134444) ring and its capacity to chelate divalent metal ions, which can interfere with the Fenton reaction—a major source of hydroxyl radicals. mdpi.com The Fenton reaction involves the reaction of ferrous iron with hydrogen peroxide (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻). mdpi.comnih.gov By forming a complex with iron, histidine can inhibit this reaction and thus reduce the generation of highly damaging ROS. mdpi.com

This antioxidant action extends to the prevention of lipid peroxidation, a destructive process where ROS attack lipids in cell membranes, leading to loss of membrane fluidity and function. mdpi.comunimi.it In vitro studies have shown that histidine can considerably inhibit lipid peroxidation when added to ferric iron. mdpi.com While this compound itself has been described as a promoter of lipid peroxidation in certain experimental setups, the histidine component possesses inherent protective qualities against oxidative damage. nih.govmdpi.com This dual role highlights the complex interplay between the pro-oxidant potential of iron and the antioxidant capabilities of the histidine ligand. The net effect on oxidative balance likely depends on the specific cellular context and the relative concentrations of the complex and other cellular antioxidants.

Interactive Table: Antioxidant Actions of Histidine

ActionMechanismTarget Species/Process
ROS Scavenging Direct interaction and quenchingHydroxyl radicals, Singlet oxygen
Metal Chelation Forms complex with iron ionsFerric iron (Fe³⁺)
Inhibition of Fenton Reaction Prevents formation of ferrous iron for the reactionHydroxyl radical formation
Prevention of Lipid Peroxidation Reduces ROS that initiate lipid damageLipid membranes

This table summarizes the antioxidant mechanisms of histidine, a component of this compound, as described in in vitro studies. mdpi.com

Molecular Interactions with Specific Proteins and Peptides

Binding to Transferrin and Mechanisms of Iron Release from Model Proteins

This compound, as a source of ferrous iron (Fe²⁺), participates in the intricate process of iron transport, which is primarily mediated by the protein transferrin. In the physiological environment, ferrous iron is oxidized to ferric iron (Fe³⁺) before it can bind to transferrin. unh.edu This binding is crucial as it renders the iron soluble at neutral pH, prevents iron-mediated free radical formation, and facilitates its transport into cells. nih.gov

The binding of ferric iron to transferrin is a complex process that requires the presence of an anion, typically carbonate, which acts as a bridging ligand between the iron and the protein. nih.govsigmaaldrich.com The transferrin protein itself provides four coordination sites for the iron atom: a histidine nitrogen, an aspartic acid carboxylate oxygen, and two tyrosine phenolate (B1203915) oxygens. sigmaaldrich.com Without the anion cofactor, the binding of iron to transferrin is negligible. sigmaaldrich.com The binding of iron induces a significant conformational change in the transferrin molecule, causing the binding cleft to close. nih.gov

The release of iron from the transferrin-iron complex is a critical step for cellular uptake and is largely pH-dependent. This process typically occurs within the acidic environment of endosomes (pH around 5.5-6.0) after the transferrin-receptor complex is internalized by the cell. nih.govlibretexts.orggoogle.com The lower pH leads to the protonation of the carbonate anion and key amino acid residues, such as histidine, in the iron-binding site. unh.edulibretexts.org This protonation disrupts the coordination of the iron, causing the binding cleft to open and the iron to be released. sigmaaldrich.comlibretexts.org Studies have shown that histidine residues, even those not directly coordinated to the iron, play a significant role in the mechanism of iron release, potentially by serving as binding sites for chelators that facilitate the process. unh.edu Specifically, research suggests the involvement of two histidines in the N-terminal lobe of transferrin that are not conserved in the C-terminal lobe, which may explain the different iron release kinetics between the two lobes. unh.edu

Impact on Protein Structural Stability (e.g., IgG1, Transferrin)

The binding and release of iron by transferrin are intrinsically linked to changes in its structural stability. The apo-transferrin (iron-free) and holo-transferrin (iron-bound) states exhibit different conformations and stabilities. nih.govacs.org The binding of iron and a carbonate ion induces a conformational change that stabilizes the protein structure. libretexts.org Conversely, the release of iron in the acidic environment of the endosome is associated with a conformational change that opens the binding cleft. libretexts.org

A novel mass spectrometry-based method, the Iodination Protein Stability Assay (IPSA), has been utilized to measure the protein folding stability (PFS) of proteins like transferrin in human blood serum. nih.govacs.org This technique allows for the quantification of stability differences between various iron-binding states of transferrin under near in vivo conditions by tracking the surface accessibility of specific amino acid residues like tyrosine and histidine. nih.govacs.org Such studies have demonstrated that the protein folding stability of transferrin is altered depending on its iron-binding state, which is a critical aspect of its function in iron delivery. nih.govacs.org Glycosylation, a common post-translational modification of transferrin, can also influence its conformation, stability, and interactions with its receptor, thereby affecting iron release. researchgate.net

Role in Heme-Dependent Enzyme Activation and Conformational Changes (e.g., H-NOX proteins, Heme Oxygenase)

Ferrous iron is a central component of heme, a prosthetic group essential for the function of many enzymes. The availability of ferrous iron, potentially from sources like this compound, is crucial for the synthesis and activity of these hemoproteins.

Heme Oxygenase (HO): This enzyme catalyzes the degradation of heme into biliverdin, free ferrous iron (Fe²⁺), and carbon monoxide (CO). nih.govmdpi.comphysiology.org Heme oxygenase-1 (HO-1) is an inducible isozyme that responds to various stimuli, including its substrate heme and oxidative stress. nih.govmdpi.com The release of ferrous iron by HO activity is a key event. nih.gov This released iron can then be stored in ferritin or participate in other cellular processes. nih.gov The HO system is thus critical for iron homeostasis. mdpi.com

H-NOX Proteins: Heme-nitric oxide/oxygen (H-NOX) domains are a family of heme-based gas sensor proteins. nih.gov The binding of nitric oxide (NO) to the ferrous heme iron in H-NOX proteins is a key regulatory mechanism. nih.gov This binding can trigger the rupture of the bond between the heme iron and a proximal histidine residue, leading to a conformational change in the protein. nih.gov This conformational change is the basis for the signaling function of H-NOX proteins, which are involved in processes ranging from the regulation of soluble guanylate cyclase (sGC) activity to bacterial communal behaviors. mdpi.comnih.gov High-resolution crystal structures have revealed that NO-induced cleavage of the iron-histidine bond allows the distorted heme group to relax into a more planar conformation, which represents the signaling-competent state. nih.gov

Comparative Bioavailability and Absorption Studies in Animal Models

Animal models are instrumental in assessing the bioavailability of different iron compounds, including this compound. These studies provide valuable insights into how these compounds behave in a biological system, from the gastrointestinal tract to their distribution in various tissues.

Mechanistic Assessment of Iron Solubility Enhancement in Simulated Gastrointestinal Environments

The solubility of an iron compound in the gastrointestinal tract is a critical determinant of its bioavailability. oup.com Ferrous iron (Fe²⁺) is generally more soluble and better absorbed than ferric iron (Fe³⁺), particularly in the anaerobic environment of the gut. science.govwikipedia.org The chelation of ferrous iron with ligands like histidine can enhance its solubility, especially at the neutral to alkaline pH of the small intestine where iron would otherwise precipitate as insoluble hydroxides. acs.orgresearchgate.net

In vitro studies using simulated gastrointestinal digestion models have demonstrated that chelating ferrous iron with peptides rich in amino acids like histidine and lysine (B10760008) can significantly improve iron solubility compared to ferrous sulfate (B86663) alone. acs.orgresearchgate.net For instance, a study on whey protein hydrolysate fractions showed a 72% improvement in total iron solubility after simulated gastrointestinal digestion. acs.org Similarly, low molecular weight donkey-hide gelatin peptide-iron complexes exhibited superior iron ion solubility compared to ferrous sulfate in simulated gastrointestinal conditions. researchgate.net These findings suggest that the chelation of ferrous iron with histidine, as in this compound, likely protects the iron from precipitation, thereby maintaining its availability for absorption.

Analysis of Iron Utilization and Distribution in Animal Tissues

Once absorbed, iron is transported via transferrin to various tissues for utilization and storage. researchgate.net Animal models, such as rats and chicks, are frequently used to evaluate the efficiency of iron utilization from different sources. aaem.plresearchgate.net These models allow for the measurement of key indicators of iron status, including hemoglobin levels, hematocrit, serum iron concentration, and iron stores in tissues like the liver and kidneys. aaem.pl

Studies in anemic rats have shown that supplementation with bioavailable iron compounds can lead to the restitution of systemic iron levels, as indicated by increased hemoglobin, hematocrit, and iron transferrin saturation. aaem.pl For example, a study using cereal products enriched with Pleurotus ostreatus mushrooms, a source of iron, demonstrated a significant recovery from iron deficiency in rats. aaem.pl The hemoglobin regeneration efficiency (HRE) assay in rats is a standard method for determining the relative bioavailability (RBV) of iron from different sources compared to a reference standard like ferrous sulfate. mdpi.com

Comparative studies in various animal species, including chicks, rats, cats, and dogs, have highlighted species-specific differences in the absorption and utilization of different forms of iron, such as heme versus non-heme iron. researchgate.net While specific comparative data on this compound across multiple animal models is not detailed in the provided context, the established methodologies using these models are crucial for determining its relative bioavailability and how it is distributed and utilized within the body. jci.org

Microbiological and Environmental Interactions

Impact on Metal Homeostasis in Microorganisms (e.g., Aspergillus fumigatus)

The interplay between iron and histidine is critical for the maintenance of metal homeostasis in various microorganisms, as exemplified by the opportunistic fungal pathogen Aspergillus fumigatus. nih.gov In this organism, the biosynthesis of histidine is intrinsically linked to its ability to manage cellular concentrations of essential, yet potentially toxic, heavy metals like iron, copper, and zinc. nih.gov Studies have demonstrated that the deletion of the hisB gene, which encodes an imidazoleglycerol-phosphate dehydratase essential for histidine synthesis, results in histidine auxotrophy and a marked decrease in resistance to both starvation and excess of these metals. nih.govresearchgate.net

The relationship between iron and histidine is particularly significant. Iron starvation has been shown to increase the cellular content of histidine in A. fumigatus. nih.gov Conversely, histidine supplementation proves beneficial for the fungus, especially under conditions of iron starvation, where it can improve biomass production. nih.gov This suggests that histidine plays a protective or storage role for iron, ensuring its availability when external sources are scarce.

Furthermore, the balance of iron is closely tied to the homeostasis of other metals, such as copper. An increase in cellular copper levels in A. fumigatus has been observed to be accompanied by an increase in the iron content. researchgate.netfrontiersin.org This highlights a coordinated regulatory network where the availability of one metal influences the cellular management of another. Iron starvation, for instance, can render the fungus more susceptible to copper toxicity, underscoring the importance of maintaining a balanced cellular metal content for survival. frontiersin.org The high affinity of the histidine molecule for binding metals is a key factor in this homeostatic function. nih.gov While arginine auxotrophy does not appear to affect heavy metal resistance in A. fumigatus, the effects observed with histidine are specific, pointing to its unique role in metal management. nih.gov

Table 1: Effect of Histidine on Aspergillus fumigatus Biomass Under Metal Stress This interactive table summarizes findings on how histidine supplementation affects the biomass of wild-type (wt) and a histidine-auxotrophic mutant (ΔhisB) under varying metal concentrations. Data is conceptualized from published research findings. researchgate.net

Fungal StrainMetal ConditionHistidine SupplementationRelative Biomass Production
Wild Type (wt)Standard IronNoneBaseline
Wild Type (wt)High Iron (e.g., 5 mM FeSO₄)NoneDecreased
ΔhisBHigh Iron (e.g., 5 mM FeSO₄)Low (e.g., 0.5 mM)Severely Decreased
ΔhisBHigh Iron (e.g., 5 mM FeSO₄)High (e.g., 5 mM)Partially Restored
Wild Type (wt)Low IronNoneDecreased
ΔhisBLow IronLow (e.g., 0.5 mM)Severely Decreased
ΔhisBLow IronHigh (e.g., 5 mM)Partially Restored

Redox Transformations in Natural Organic Matter Models

In environmental systems, ferrous iron interacts with natural organic matter (NOM), influencing its redox state and bioavailability. Amino acids, as components of NOM, provide key functional groups that complex with iron and mediate its transformation. The interaction between ferrous iron and histidine serves as a model for understanding these complex environmental processes. researchgate.netosti.gov

Research using amino acids to represent the functional groups of NOM has investigated how they affect the redox stability of iron. researchgate.net When complexed with histidine at a neutral pH, ferrous iron (Fe²⁺) exhibits a degree of stabilization against oxidation. In one study, approximately 62% of the initial Fe²⁺ in a this compound complex was preserved from oxidation. researchgate.net This indicates that while histidine offers some protection, the transformation to ferric iron (Fe³⁺) still occurs to a significant extent under these conditions. This preservation is less pronounced compared to complexes with other amino acids like cysteine and arginine, which preserved 80% and 77% of Fe²⁺, respectively. researchgate.net

The chemical environment of iron in the this compound system is complex. Spectroscopic analysis reveals the presence of distinct organic coordination environments, described as Fe-O/N-C, alongside mineral (Fe-O-Fe) or mixed organic-mineral structures. researchgate.net Notably, direct binding of iron to the imidazole nitrogen of the histidine ring was not observed to be a dominant interaction in these model systems. researchgate.net The electron-donating capability of the ligand is a crucial factor in mediating these redox transformations. researchgate.net The formation of Fe(II)-NOM complexes, such as this compound, is significant in the photic zone of aquatic environments, where they can participate in biogeochemical cycling. researchgate.net While histidine does not completely prevent the formation of iron mineral phases like lepidocrocite (γ-FeOOH), it has been shown to impede their crystal growth. researchgate.net

Table 2: Preservation of Ferrous Iron (Fe²⁺) from Oxidation when Complexed with Different Amino Acids (NOM Models) This interactive table is based on data from studies modeling the interaction of iron with functional groups of natural organic matter. researchgate.net

Amino Acid Ligand% Fe²⁺ Preserved from Oxidation
Cysteine80%
Arginine77%
Histidine 62%

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. It has been instrumental in elucidating the properties of ferrous-histidine complexes, often within the context of heme proteins where a histidine residue serves as a crucial axial ligand to the ferrous iron center.

In studies of ferrous-heme models with a histidine ligand, DFT geometry optimizations have been performed to understand the structural parameters. For instance, in a six-coordinated complex where 5-methyl imidazole (B134444) (MI) is used to model the histidine residue, the Fe-Nax (iron to axial nitrogen) bond length has been calculated. semanticscholar.org The binding of other ligands, such as nitric oxide (NO), can induce changes in this geometry, leading to an elongated Fe-Nax bond, a phenomenon known as the trans-repulsive effect. rsc.org The optimized Fe–NO and N–O bond lengths and the Fe–N–O bond angle have been evaluated to be 1.724 Å, 1.185 Å, and 140.1°, respectively, in such a model complex. nih.gov

The choice of the exchange-correlation functional within DFT, such as B3LYP or OPBE, and the basis set are critical for obtaining results that correlate well with experimental data. nih.govnih.gov Vibrational frequency calculations are often performed on the optimized structures to confirm that they represent true energy minima on the potential energy surface, indicated by the absence of imaginary frequencies. semanticscholar.orgnih.gov

Table 1: Selected Optimized Geometric Parameters for a Ferrous-Heme-NO Model with an Axial Imidazole Ligand (representing Histidine)

Parameter Value
Fe–NO bond length 1.724 Å
N–O bond length 1.185 Å
Fe–Nax bond length 2.212 Å
Fe–N–O bond angle 140.1°

Data derived from DFT calculations on a [MI-FeIIP-NO] complex model. nih.gov

DFT is a valuable tool for calculating the strength of the interaction between ferrous iron and its ligands, including histidine. Binding energy calculations quantify the energy released when a ligand binds to the metal center, providing a measure of the stability of the resulting complex.

For example, the effect of a distal histidine on the ligation of nitric oxide (NO) to ferrous-heme has been investigated using high-level DFT methods. rsc.org These studies predict that the presence of the distal histidine significantly stabilizes the interaction of NO with the ferrous-heme complex. nih.govrsc.org The binding energy of NO to a ferrous heme model has been theoretically determined to be in the range of -12.45 to -36.0 kcal mol−1 by various theoretical groups, depending on the computational level. nih.gov One study calculated the binding energy to be -16.6 kcal mol−1 at the B3LYP/def2-TZVP level of theory. nih.gov Such calculations are crucial for understanding the factors that modulate ligand affinity in hemoproteins. The bond dissociation energy (BDE) is a related parameter that measures the energy required to break a specific bond, and while it is a useful measure of bond strength, it is considered a reaction parameter that includes all changes during the dissociation process. smu.edu

Electrostatic potential (ESP) maps are visual representations of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). These maps are useful for predicting how a molecule will interact with other molecules, such as identifying sites for electrophilic or nucleophilic attack. For ferrous histidinate systems, ESP maps can illustrate the charge landscape around the iron center and the histidine ligand, providing insights into potential non-covalent interactions.

Natural Population Analysis (NPA) is a method used to calculate the atomic charges and the electron population of orbitals. This analysis provides a quantitative measure of the electron distribution and the nature of the chemical bonds. While the specific term "Natural Population Analysis" is not explicitly detailed in the provided search context for this compound, related methods like Quantum Theory of Atoms in Molecules (QTAIM) have been used. semanticscholar.org QTAIM analysis can predict the nature of the bond between the ferrous iron and the nitrogen of the histidine ligand, determining whether it is primarily ionic or covalent. semanticscholar.orgnih.gov For the Fe-NO bond in both ferrous and ferric heme systems, QTAIM analysis has predicted a partially covalent and ionic bond nature. nih.gov

Quantum Mechanical/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) simulations are a powerful approach for studying chemical processes in large, complex systems like proteins. nih.gov In this method, the chemically active region, such as the ferrous iron and its immediate ligands (including histidine), is treated with a high-level quantum mechanical method (like DFT). The rest of the system, typically the surrounding protein and solvent, is treated with a more computationally efficient molecular mechanics (MM) force field. mdpi.com

This dual-level approach allows for the accurate modeling of electronic effects, such as bond breaking and formation, within the reactive center while still accounting for the influence of the broader protein environment. nih.gov QM/MM simulations have been successfully applied to study enzymatic reactions involving iron centers, providing insights into reaction mechanisms and the origins of kinetic isotope effects in enzymes like Cytochrome P450 and TauD, where histidine is a key coordinating residue to the iron. acs.org For example, in modeling the active site of such enzymes, the QM region would typically include the iron-porphyrin system, the side chains of proximal and distal ligands like histidine, the substrate, and key water molecules. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Based on classical mechanics, MD simulations can provide detailed information about the conformational dynamics and interactions of biomolecules, such as proteins containing this compound moieties.

MD simulations are particularly useful for exploring how ligands interact with proteins and how the protein structure fluctuates. In the context of this compound, MD simulations can be used to study the transport of ferrous ions (Fe2+) through protein channels and their binding to specific sites. nih.gov

For instance, all-atom classical MD simulations have been used to investigate the uptake of Fe2+ ions into human H-chain ferritin. nih.gov These simulations identified key binding sites along the ion transport pathway, including interactions with histidine (His118) and other residues inside the protein's channels. nih.gov The simulations can also reveal the pathways ions take to reach catalytic ferroxidase sites within the protein. nih.gov

Furthermore, MD simulations can shed light on the conformational changes required for ligand binding. In hexacoordinated globins like neuroglobin, a distal histidine must dissociate from the heme iron to allow an external ligand to bind. nih.gov MD simulations can explore the dynamics of this histidine dissociation and its coupling with other structural changes in the protein, providing a dynamic view of the ligand binding process that complements the static picture from quantum chemical calculations. nih.gov

Compound Names Mentioned

Table 2: List of Chemical Compounds

Compound Name
This compound
Nitric oxide
5-methyl imidazole
Carbon monoxide
Cyanide
Succinate
Taurine

Prediction of Interaction Propensities

The prediction of interaction propensities is a critical aspect of computational chemistry, aiming to determine the likelihood and nature of interactions between a molecule and its binding partners. For systems involving this compound, such as in heme proteins, these predictions are vital for understanding how the iron-histidine linkage influences the binding of ligands like oxygen or nitric oxide.

One approach involves the use of propensity scores for amino acid pairs to identify key interaction motifs. In the context of heme-binding proteins, where this compound is a central component, the dipeptide Cys-His (CH) exhibits a high propensity score, indicating its significance as a binding motif. nih.gov This is consistent with the classic CXXCH heme c binding motif where histidine serves as an axial ligand to the iron. nih.gov The calculation of these scores often involves comparing the frequency of dipeptides in heme-binding proteins against their frequency in non-heme-binding proteins. nih.gov Such analyses can be enhanced by machine learning algorithms to optimize the predictive power of these propensity scores. nih.gov

Another computational strategy is the development of interactive inference network models to predict drug-target interactions (DTIs). mdpi.com These models can simulate the interaction process between a compound and a protein, providing insights into the interaction space. mdpi.com By representing drugs and protein targets through molecular fingerprints and sequences, these networks can achieve high levels of predictive performance for potential interactions. mdpi.com For instance, such models have been used to predict interactions with Alzheimer's disease-related targets, demonstrating their robustness and potential for identifying novel interactions. mdpi.com

Research findings indicate that the environment surrounding the ferrous-histidine bond significantly modulates its interaction propensities. For example, in heme systems, the presence of a distal histidine can stabilize the interaction of nitric oxide (NO) with ferrous-heme by -2.70 kcal mol⁻¹. nih.gov Furthermore, hydrogen bonding from a nearby water molecule can also strengthen the Fe-NO bond in the ferrous state. nih.gov These findings highlight the importance of considering the entire active site environment when predicting interaction propensities.

Table 1: Factors Influencing Interaction Propensities in Ferrous-Heme Systems
Influencing FactorEffect on Ferrous-Heme InteractionComputational ObservationReference
Distal HistidineStabilization of NO bindingEnergy stabilization of -2.70 kcal mol⁻¹ nih.gov
Water MoleculeStrengthening of the Fe-NO bondEffective stabilization through hydrogen bonding nih.gov
Protein EnvironmentModulation of redox-induced changesLocal mode force constants are sensitive to the protein environment nih.govresearchgate.net

Quantum Theory of Atom in Molecule (QTAIM) Analysis of Bond Nature

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the nature of chemical bonds based on the topology of the electron density. mdpi.com This method allows for the characterization and quantification of intramolecular interactions, such as the covalent and ionic nature of the bond between the ferrous iron and the nitrogen atom of the histidine ligand. nih.govmdpi.com

QTAIM analysis of the iron-histidine bond and related interactions in heme systems provides detailed insights into their electronic character. For the Fe(II)-NO bond in a ferrous-heme model, QTAIM analysis predicts a bond that has both partially covalent and ionic characteristics. nih.gov The analysis involves identifying bond critical points (BCPs) in the electron density between two atoms. mdpi.com The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to classify the nature of the interaction. mdpi.com

In a study of an iron(III) complex, QTAIM was used to examine the interactions between the central iron ion and donor atoms. mdpi.com The analysis revealed that these interactions could be classified as open-shell interactions, with electron densities at the BCPs around 0.1 atomic units (a.u.). mdpi.com Specifically, the interaction between an oxygen atom and the iron ion showed an electron density of 0.090 a.u. and a Laplacian of approximately 0.500 a.u. mdpi.com Higher electron densities were observed for interactions involving nitrogen donor atoms. mdpi.com

The application of QTAIM provides quantitative data that helps to understand the subtle electronic effects within the coordination sphere of the iron. For example, it can elucidate how the protein environment and the presence of other ligands influence the strength and character of the ferrous-histidine bond. researchgate.net By analyzing the electron density distribution, researchers can gain a deeper understanding of the electronic structure that ultimately dictates the reactivity and function of the molecule. nih.gov

Advanced Analytical and Quantification Methodologies for Research

Spectrophotometric Methods for Iron Speciation and Quantification

Spectrophotometry provides a robust and accessible means for quantifying iron by forming colored complexes that absorb light at specific wavelengths. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the iron species, a principle described by the Beer-Lambert law.

1,10-Phenanthroline/Ascorbate Method for Ferrous Iron

The 1,10-phenanthroline method is a classic and highly sensitive technique for the specific determination of ferrous iron (Fe²⁺). chemetrics.compbworks.comtruman.edu In this method, three molecules of 1,10-phenanthroline chelate a single ferrous ion, forming a stable, orange-red complex. pbworks.comtau.ac.il The reaction is typically carried out in a slightly acidic to neutral pH range (pH 2-9), where the color intensity is independent of pH. pbworks.comtau.ac.il

To ensure that all iron present is in the ferrous state for total iron determination, or to prevent the oxidation of Fe²⁺ during analysis, a reducing agent such as ascorbic acid or hydroxylamine hydrochloride is added to the sample. pbworks.com The resulting complex exhibits a maximum absorbance (λmax) at approximately 508-510 nm. pbworks.comtau.ac.il By measuring the absorbance of a ferrous histidinate sample after the addition of 1,10-phenanthroline and comparing it to a calibration curve prepared from standards of known ferrous iron concentrations, the amount of Fe²⁺ in the sample can be accurately quantified.

Illustrative Data for Ferrous Iron Quantification using 1,10-Phenanthroline

Standard Fe²⁺ Concentration (mg/L)Absorbance at 510 nm
0.50.110
1.00.220
2.00.440
3.00.660
4.00.880

Note: This table represents typical data that would be generated to create a standard curve. The linear relationship between concentration and absorbance demonstrates the adherence to the Beer-Lambert law.

5-Sulfosalicylic Acid Method for Ferric Iron

The determination of ferric iron (Fe³⁺) can be accomplished using 5-sulfosalicylic acid as a chromogenic reagent. This method is particularly useful for assessing the degree of oxidation in a this compound sample. The interaction between 5-sulfosalicylic acid and Fe³⁺ results in the formation of colored complexes, with the color being pH-dependent. derpharmachemica.com In a strongly acidic medium (pH 1.8–2.5), a reddish-purple complex is formed, which is suitable for quantification. derpharmachemica.com As the pH increases, the color changes to red (pH 4-8) and then to yellow (pH 8-11). derpharmachemica.com

For analytical purposes, the reddish-purple complex formed in acidic conditions is typically measured at a wavelength of about 510 nm. scispace.com The analysis of a this compound sample would involve measuring the absorbance after reaction with 5-sulfosalicylic acid at the appropriate pH. The concentration of Fe³⁺ is then determined by comparison with a calibration curve. The ferrous iron content can be calculated by subtracting the ferric iron concentration from the total iron concentration determined by a separate method (e.g., AAS or the 1,10-phenanthroline method after complete reduction of any Fe³⁺).

Complexes Formed Between Fe³⁺ and 5-Sulfosalicylic Acid (SSA)

ComplexpH RangeColor
[Fe(SSA)]1.8 - 2.5Reddish-Purple
[Fe(SSA)₂]³⁻4 - 8Red
[Fe(SSA)₃]⁶⁻8 - 11Yellow

This table illustrates the different complex species that can form depending on the pH of the solution, leading to different colors and absorption characteristics. derpharmachemica.comresearchgate.net

Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be adapted for the analysis of metal complexes like this compound. While direct analysis of the intact complex can be challenging, HPLC methods are invaluable for separating the ligand (histidine) from the metal ion or for separating different iron species. sielc.comsielc.com

One relevant approach is Immobilized Metal Ion Affinity Chromatography (IMAC), which is based on the specific coordinate covalent bonds between amino acids, such as histidine, and immobilized metal ions on the stationary phase. wikipedia.org In the context of this compound analysis, a reverse application could be envisioned where the histidine ligand is quantified after dissociation from the iron. More commonly, HPLC coupled with a suitable detector would be used to quantify the histidine content of a sample, providing an indirect measure of the complex if the stoichiometry is known. A reversed-phase HPLC method could separate histidine from other components in a sample matrix, with detection typically by UV absorbance at a low wavelength (around 200-210 nm). sielc.comsielc.com

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Metal Content

For the precise and accurate determination of the total iron content in a this compound sample, atomic spectroscopy techniques are the methods of choice. These techniques measure the total concentration of the element, irrespective of its initial oxidation state or complex form.

Atomic Absorption Spectroscopy (AAS) measures the absorption of light by free atoms in the gaseous state. nih.govyoutube.com A sample of this compound is first digested, typically using strong acids, to break down the organic complex and release the iron ions into solution. This solution is then aspirated into a flame or a graphite furnace, where it is vaporized and atomized. A light source specific to iron emits a characteristic wavelength that is absorbed by the iron atoms in the sample. The amount of light absorbed is proportional to the concentration of iron. nih.govasianpubs.org

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) , also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is another highly sensitive method for elemental analysis. wikipedia.orgwhitman.edu Similar to AAS, the this compound sample must first undergo acid digestion. The resulting solution is introduced into a high-temperature argon plasma (6,000 to 10,000 K). wikipedia.orgunil.ch The intense heat excites the iron atoms and ions, causing them to emit light at specific, characteristic wavelengths. The spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of iron in the original sample. researchgate.net ICP-AES is capable of multi-element analysis and has a wide linear dynamic range. whitman.edu

Comparison of AAS and ICP-AES for Total Iron Determination

FeatureAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma-AES (ICP-AES)
Principle Measures absorption of light by ground-state atomsMeasures emission of light from excited atoms and ions
Temperature 2,000 - 3,000 K (Flame); up to 3,000 K (Furnace)6,000 - 10,000 K (Plasma)
Interferences Primarily chemical and spectralFewer chemical interferences due to high temperature
Detection Limits Good to excellent (ppb range)Excellent (ppb range)
Throughput Single-element analysisMulti-element analysis, higher throughput

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of metal complexes like this compound. CV can provide information on the reduction and oxidation potentials of the iron center, the stability of the complex in different oxidation states, and the kinetics of electron transfer. jcsp.org.pk

In a CV experiment, the potential of a working electrode is scanned linearly versus time. When the potential reaches a value where the this compound can be oxidized (Fe²⁺ → Fe³⁺) or reduced, a current is generated. By scanning the potential back and forth, a voltammogram is produced, showing the cathodic and anodic peak currents. The position of these peaks provides information about the redox potentials, which are influenced by the coordination environment provided by the histidine ligand. researchgate.net Studies on similar iron-histidine or iron-peptide complexes demonstrate that histidine coordination significantly impacts the reduction potentials of the iron center. researchgate.netresearchgate.net This technique is crucial for understanding how the chelation by histidine modulates the electrochemical behavior of the iron, which is relevant to its biological activity and stability.

Isotopic Labeling and Tracing Techniques in Research Models

Isotopic labeling is an indispensable tool in biomedical research for tracing the metabolic fate of elements and compounds within a biological system. springernature.comnih.gov To study the absorption, distribution, and utilization of iron from this compound, a stable (non-radioactive) isotope of iron, such as ⁵⁷Fe or ⁵⁸Fe, can be incorporated into the compound during its synthesis. labinsights.nl

The resulting isotopically labeled this compound can then be administered in preclinical or clinical research models. By collecting biological samples (e.g., blood, tissues) over time, the enrichment of the specific iron isotope can be measured using techniques like mass spectrometry. This allows researchers to distinguish the iron derived from the this compound supplement from the iron already present in the body. nih.gov Such studies provide critical data on the bioavailability of iron from the complex, its incorporation into hemoglobin and other iron-containing proteins, and its tissue-specific distribution, offering a dynamic view of its metabolic pathway. labinsights.nlnih.gov

Commonly Used Stable Isotopes of Iron in Tracer Studies

IsotopeNatural Abundance (%)Use in Research
⁵⁴Fe5.845Can be used as a tracer, but less common due to lower abundance.
⁵⁶Fe91.754The most abundant isotope; changes in its ratio to other isotopes are measured.
⁵⁷Fe2.119Commonly used as a tracer due to its distinct mass.
⁵⁸Fe0.282Used as a tracer, often in dual-isotope studies.

Emerging Research Applications and Future Directions

Development of Novel Biomimetic Iron-Histidine Complexes for Bioinorganic Applications

A significant area of current research involves the design and synthesis of biomimetic iron-histidine complexes. These synthetic constructs aim to replicate the structural and functional characteristics of active sites found in metalloproteins, enabling a deeper understanding of biological mechanisms and the development of novel catalysts. Researchers are employing sophisticated ligand designs, such as polyimidazole ligands, to mimic the coordination environments of histidine-rich metal centers found in proteins like calprotectin and TM1459 nih.gov. These complexes are being explored for their potential in selective manganese chelation and as catalysts for oxidative alkene cleavage reactions nih.gov.

Furthermore, tris(imidazolyl)phosphane and tris-benzimidazole ligands are utilized to create models of the 3-histidine facial triad (B1167595) characteristic of many non-heme iron dioxygenases colab.wsresearchgate.net. These biomimetic systems serve as platforms to study the catalytic mechanisms of these enzymes, particularly their roles in oxidative ring-cleavage of aromatic substrates colab.ws. The ability of iron-containing small-molecule catalysts to modify amino acids while preserving chirality is also opening new avenues in drug discovery and peptide modification sciencedaily.com. Additionally, the direct metallation of specific histidine residues on protein scaffolds is enabling the creation of artificial metalloproteins for catalysis and drug delivery, demonstrating a powerful synergy between inorganic chemistry and protein engineering rsc.org.

Table 1: Biomimetic Iron-Histidine Complexes and Their Applications

Complex Type/Ligand ClassMimicked Biological Site/FunctionKey Features/Design PrinciplesPotential ApplicationsReferences
Polyimidazole ligandsHexahistidine sites (e.g., calprotectin, TM1459)Mimic "all-N" coordination environments for Mn/FeAntibiotic activity, selective Mn chelation, oxidative alkene cleavage nih.gov
Tris(imidazolyl)phosphane ligands3-Histidine facial triad of non-heme iron dioxygenasesModel resting and substrate-bound states of enzymesCatalysis of oxidative ring-cleavage of aromatic substrates colab.ws
Tris-benzimidazole ligands3-His coordination of nonheme mononuclear iron oxygenasesStructural mimicry of enzyme active sitesUnderstanding enzyme mechanisms, design of novel catalysts researchgate.net
Iron-amino acid catalystsAmino acid modification within peptidesChirality preservation, diversification of peptide building blocksDrug discovery, creation of modified peptides sciencedaily.com
Histidine-metallated proteinsSpecific protein active sites (e.g., engineered histidine residues)Direct metallation of pre-determined histidine sites on protein scaffoldsArtificial metalloenzymes for catalysis, targeted drug delivery rsc.org

Integration of Ferrous Histidinate Research into Systems Biology Models of Iron Metabolism

Understanding iron homeostasis at a systems level is crucial for comprehending cellular and organismal health. Histidine plays a pivotal role in iron transport and storage proteins, such as transferrin, which utilizes a binding site composed of histidine, aspartate, and tyrosine residues, along with a carbonate anion pnas.orgmdpi.com. Similarly, mitoferrins, critical for mitochondrial iron transport, rely on conserved histidine residues for their function mdpi.comportlandpress.com. Current research is focused on integrating the dynamic behavior of this compound and related iron-histidine species into comprehensive systems biology models. These models aim to elucidate how cellular iron uptake, storage, and trafficking are regulated, providing insights into the complex interplay of proteins involved in maintaining iron balance in both health and disease ashpublications.orgnih.govnih.govtandfonline.com. Future work will likely involve dynamic modeling of these interactions to predict cellular responses to varying iron availability and disease states.

Exploration of Iron-Histidine Interactions in Non-Heme Iron Proteins and Metalloproteins

Histidine is a fundamental ligand in the active sites of numerous non-heme iron proteins and other metalloproteins, profoundly influencing their catalytic activities and substrate specificities. Many non-heme iron oxygenases feature characteristic coordination motifs involving histidine residues, such as the 2-His-1-carboxylate triad, 3-His, or even 4-His arrangements colab.wsresearchgate.netnih.govutsa.edunih.govnih.gov. These histidine ligands are critical for stabilizing specific iron oxidation states (Fe(II)/Fe(III)) and modulating the reactivity of the iron center, enabling diverse enzymatic functions like hydroxylation, desaturation, and bond cleavage portlandpress.comnih.govnih.govresearchgate.netresearchgate.netnih.gov. For instance, Factor Inhibiting HIF (FIH) utilizes histidine residues to ligate iron, while enzymes like Cysteine Dioxygenase (CDO) and various dioxygenases employ 3-histidine coordination environments colab.wsresearchgate.netnih.govnih.gov. In heme proteins like hemoglobin and myoglobin (B1173299), histidine residues serve as axial ligands to the heme iron, influencing oxygen binding and reactivity nih.govresearchgate.netwikipedia.orgmdpi.compnas.org. Emerging research continues to explore subtle variations in histidine coordination and their impact on enzyme function, potentially uncovering new classes of histidine-ligated iron centers with unique catalytic capabilities.

Advancements in Computational Modeling to Predict Iron-Histidine Reactivity and Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the intricate mechanisms of iron-histidine interactions. These theoretical investigations allow researchers to predict and understand the electronic structure, reactivity, and stability of iron-histidine complexes, both in synthetic models and biological systems colab.wsnih.govnih.govrsc.orgresearchgate.net. For example, DFT studies have elucidated the impact of distal histidine and water molecules on the binding of nitric oxide (NO) to ferrous and ferric heme iron, characterizing the Fe-NO bond nature as partially covalent and ionic nih.govrsc.org. Furthermore, computational analyses are employed to explore various coordination geometries of transition metal-histidine complexes, aiding in the design of self-assembled structures and predicting the relative stability of different coordination modes researchgate.net. By providing detailed insights into reaction pathways, binding energies, and electronic properties, computational modeling is instrumental in guiding experimental design and the development of novel iron-histidine-based catalysts and therapeutic agents colab.wsnih.govresearchgate.net.

Table 2: Computational Modeling of Iron-Histidine Interactions

System StudiedComputational MethodKey Findings/Properties InvestigatedSignificance/ApplicationReferences
Fe-heme-NO complexesDFTEffect of distal histidine and water on Fe-NO bond strength and nature (ionic/covalent)Understanding NO ligation in hemoproteins, predicting reactivity nih.govrsc.org
Transition metal-Histidine complexesDFTCoordination geometries, relative stability of complexes, metal-ligand interactionsUnderstanding metal-ligand interactions, guiding design of self-assembled structures researchgate.net
Non-heme iron enzyme active site modelsDFTReactivity, stability, electronic structure of Fe(II)/Fe(III) centers, reaction mechanismsElucidating enzyme mechanisms, guiding catalyst design, predicting complex stability colab.wsnih.gov
Iron-histidine complexes (general)DFTPredicting binding energies, reaction mechanisms, electronic properties, and stabilityGuiding experimental design, rational design of catalysts and therapeutic molecules nih.govresearchgate.net

Methodological Innovations in In Vitro and Ex Vivo Research Models for Iron-Histidine Studies

Innovations in experimental methodologies are continuously advancing the study of iron-histidine interactions. The synthesis of novel ligands, such as polyimidazoles nih.gov, tris(imidazolyl)phosphanes colab.ws, and tris-benzimidazoles researchgate.net, has enabled the creation of more sophisticated biomimetic complexes that closely mimic the coordination environments of biological iron centers. Advanced spectroscopic techniques, including Mössbauer, Electron Paramagnetic Resonance (EPR), and resonance Raman spectroscopy, are crucial for characterizing the electronic and structural properties of these model complexes and enzyme active sites nih.govcolab.ws. Furthermore, the application of expanded genetic codes allows for the site-specific modification of amino acid residues within protein active sites, providing unprecedented tools to probe the role of specific histidine ligands in enzyme catalysis acs.org. In vivo and ex vivo studies, such as investigating mitoferrin function in yeast models portlandpress.com, contribute to a more holistic understanding of iron trafficking. Future methodological developments are expected to focus on creating even more dynamic and physiologically relevant in vitro systems and employing advanced imaging techniques to visualize iron-histidine dynamics within living cells.

Compound and Protein Name Index:

this compound

Iron (Fe)

Histidine (His)

Iron(II) / Ferrous iron

Iron(III) / Ferric iron

Heme

Nitric Oxide (NO)

Dinitrosyl Iron Complexes (DNICs)

Polyimidazole ligands

Tris(imidazolyl)phosphane ligands

Tris-benzimidazole ligands

Calprotectin

TM1459

Factor Inhibiting HIF (FIH)

Cysteine Dioxygenase (CDO)

Hemoglobin

Myoglobin

Transferrin

Mitoferrins (Mrs3p, Mrs4p)

Non-heme iron enzymes

Metalloproteins

Q & A

Q. How should researchers address negative results or failed replication attempts in this compound studies?

  • Methodological Answer : Publish in dedicated journals (e.g., Journal of Negative Results) or as supplementary "null result" sections. Detail all protocol deviations and environmental variables (e.g., humidity during synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.